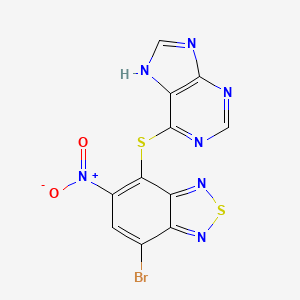
7-BROMO-5-NITRO-2,1,3-BENZOTHIADIAZOL-4-YL (9H-PURIN-6-YL) SULFIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-BROMO-5-NITRO-2,1,3-BENZOTHIADIAZOL-4-YL (9H-PURIN-6-YL) SULFIDE is a complex organic compound that features a benzothiadiazole moiety linked to a purine ring via a sulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BROMO-5-NITRO-2,1,3-BENZOTHIADIAZOL-4-YL (9H-PURIN-6-YL) SULFIDE typically involves multi-step organic reactions. One common method includes the bromination of 2,1,3-benzothiadiazole followed by nitration to introduce the nitro group. The resulting intermediate is then coupled with a purine derivative through a sulfide linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
7-BROMO-5-NITRO-2,1,3-BENZOTHIADIAZOL-4-YL (9H-PURIN-6-YL) SULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-BROMO-5-NITRO-2,1,3-BENZOTHIADIAZOL-4-YL (9H-PURIN-6-YL) SULFIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 7-BROMO-5-NITRO-2,1,3-BENZOTHIADIAZOL-4-YL (9H-PURIN-6-YL) SULFIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,1,3-benzothiadiazole
- 5-Bromo-5-nitro-1,3-dioxane
- 2-[(7-Bromo-2,1,3-benzothiadiazol-4-yl)methylene]malononitrile
Uniqueness
7-BROMO-5-NITRO-2,1,3-BENZOTHIADIAZOL-4-YL (9H-PURIN-6-YL) SULFIDE is unique due to its dual functional groups (bromine and nitro) and the presence of both benzothiadiazole and purine moieties. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
7-bromo-5-nitro-4-(7H-purin-6-ylsulfanyl)-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4BrN7O2S2/c12-4-1-5(19(20)21)9(7-6(4)17-23-18-7)22-11-8-10(14-2-13-8)15-3-16-11/h1-3H,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICNRUFKCWJSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1[N+](=O)[O-])SC3=NC=NC4=C3NC=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4BrN7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[8,9-bis(4-methoxyphenyl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5191593.png)
![N-[1-(4-ethoxyphenyl)ethyl]formamide](/img/structure/B5191596.png)
![3-amino-6-pentylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5191599.png)
![1-(2-fluorophenyl)-4-{4-[(phenylthio)methyl]benzoyl}piperazine](/img/structure/B5191604.png)
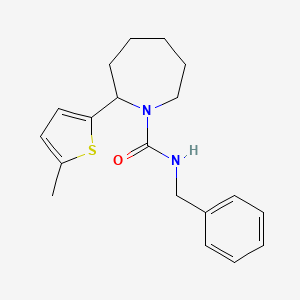
![2-[(3-bromophenyl)methylsulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5191611.png)
![4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5191618.png)
![2-(benzyl{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B5191620.png)
![ethyl (5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5191641.png)
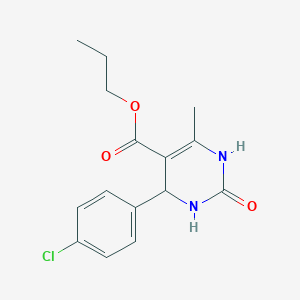
![N-(4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5191675.png)
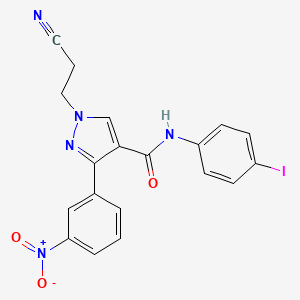
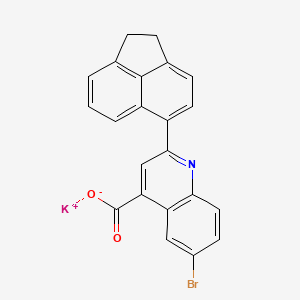
![2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2-ETHYLPHENYL)ACETAMIDE](/img/structure/B5191703.png)
